But-3-yn-2-amine hydrochloride
Overview
Description
But-3-yn-2-amine hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the chemical nature and potential reactivity of But-3-yn-2-amine hydrochloride. For instance, the synthesis of related amines and the protection of amine groups are topics covered in the provided literature .
Synthesis Analysis
The synthesis of related compounds, such as 2-methyl-3-butyn-2-amine, involves the ammonolysis of 3-chloro-3-methyl-1-butyne in liquid amine, using 2-methyl-3-butyn-2-ol as a starting material . This suggests that a similar approach could potentially be applied to synthesize But-3-yn-2-amine hydrochloride, albeit with different starting materials and possibly under different reaction conditions to accommodate the hydrochloride group.
Molecular Structure Analysis
The molecular structure of But-3-yn-2-amine hydrochloride would consist of a butyne backbone with an amine group at the second carbon and a hydrochloride group associated with the amine. The structure analysis of similar compounds, such as the but-2-ynylbisoxycarbonyl (Bbc) group, indicates that these molecules can be used to protect amine groups during peptide synthesis, which implies that the amine group in But-3-yn-2-amine hydrochloride could also be subjected to protection/deprotection strategies .
Chemical Reactions Analysis
The chemical reactivity of But-3-yn-2-amine hydrochloride can be inferred from the reactivity of similar compounds. For example, N-tert-butanesulfinyl imines are used as intermediates for the asymmetric synthesis of amines and can be activated by the tert-butanesulfinyl group for the addition of various nucleophiles . This suggests that the amine group in But-3-yn-2-amine hydrochloride could also be activated for nucleophilic addition reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of But-3-yn-2-amine hydrochloride are not directly discussed in the provided papers, we can infer that the compound would likely be a solid at room temperature, given its hydrochloride salt form. The presence of the hydrochloride group would also make it more soluble in water and other polar solvents compared to its free base form. The compound's reactivity and stability would be influenced by the presence of the triple bond in the butyne backbone and the amine group, which could participate in various chemical reactions .
Scientific Research Applications
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Organic Synthesis
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Buchwald–Hartwig Amination
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Organic Synthesis
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Buchwald–Hartwig Amination
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Synthesis of Dialkynylamides
Safety And Hazards
properties
IUPAC Name |
but-3-yn-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N.ClH/c1-3-4(2)5;/h1,4H,5H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJBFJIMQKWSDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505072 | |
Record name | But-3-yn-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
But-3-yn-2-amine hydrochloride | |
CAS RN |
42105-26-0 | |
Record name | But-3-yn-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | but-3-yn-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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